

Protocol for Hepcidin-1 Measurement in Mouse Liver

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hepcidin-1 (mouse)*

Cat. No.: *B15576538*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-1 is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling dietary iron absorption and the release of iron from macrophages.[1][2] Dysregulation of hepcidin-1 is implicated in various iron-related disorders. Low hepcidin levels lead to iron overload conditions like hereditary hemochromatosis, while elevated hepcidin is associated with anemia of inflammation.[3] Consequently, the accurate measurement of hepcidin-1 in liver tissue, the primary site of its production, is crucial for research into iron metabolism and the development of novel therapeutics. This document provides a detailed protocol for the quantification of hepcidin-1 in mouse liver tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).

Key Signaling Pathways Regulating Hepcidin-1 Expression

Hepcidin-1 expression in hepatocytes is predominantly regulated by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron

levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).

The BMP-SMAD pathway is the core regulatory cascade responding to body iron requirements. [1] Increased iron stores lead to the upregulation of BMP6 in liver sinusoidal endothelial cells. [3] BMP6, along with BMP2, binds to a receptor complex on the surface of hepatocytes, which includes BMP receptors (Type I and II) and the co-receptor hemojuvelin (HJV). [2] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). [4] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP response elements on the hepcidin gene (Hamp) promoter, thereby activating its transcription. [4]

During inflammation, pro-inflammatory cytokines, particularly IL-6, stimulate hepcidin expression via the JAK/STAT3 signaling pathway. [5][6] IL-6 binds to its receptor on hepatocytes, activating associated Janus kinases (JAKs). [6][7] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus, where it binds to a STAT3-binding element in the Hamp promoter to induce transcription. [5][7] There is also evidence of crosstalk between the BMP/SMAD and JAK/STAT pathways, with an intact BMP/SMAD pathway being necessary for maximal hepcidin induction during inflammation. [2]

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